REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([O:10]CC)=O)[C:3]1=[O:13].[CH:14]([N:17]([CH:21]([CH3:23])[CH3:22])[CH2:18][CH2:19][NH2:20])([CH3:16])[CH3:15]>>[CH:14]([N:17]([CH:21]([CH3:23])[CH3:22])[CH2:18][CH2:19][NH:20][C:8](=[O:10])[CH2:7][N:4]1[CH2:5][CH2:6][CH:2]([OH:1])[C:3]1=[O:13])([CH3:16])[CH3:15]
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Name
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ethyl (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)-acetate
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Quantity
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4.5 g
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Type
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reactant
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Smiles
|
OC1C(N(CC1)CC(=O)OCC)=O
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Name
|
|
Quantity
|
6.1 g
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Type
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reactant
|
Smiles
|
C(C)(C)N(CCN)C(C)C
|
Type
|
CUSTOM
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Details
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After stirring in diethyl ether
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The crude product is chromatographed on aluminum oxide (neutral, activity grade III)
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Type
|
WASH
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Details
|
With ethyl acetate/ethanol (1:1) and with ethanol there is eluted (R/S)-N-[2-(diisopropylamino)-ethyl]-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(CCNC(CN1C(C(CC1)O)=O)=O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |